molecular formula C19H12O4 B560502 2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one CAS No. 1416230-65-3

2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one

Cat. No. B560502
M. Wt: 304.301
InChI Key: RVFOUDDAWFYGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inhibitors of IgE production, lipopolysaccharide (LPS)-induced pro-inflammatory mediator release, and COX2 expression;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Conformational Analysis : The compound has been used in the synthesis of novel tetrazole-containing macrocycles. These macrocycles demonstrated diverse conformations in their crystalline state, highlighting the compound's role in forming structurally complex molecules (Zubarev et al., 2001).

  • Structural Characterization : Investigations into similar complex structures, such as the endo-endo-syn Diels–Alder Diadduct of Tetrachlorodimethoxycyclopentadiene with 1,6‐Dioxacyclodeca‐3,8‐diene, have been conducted to understand the conformational aspects of such compounds. These studies provide insights into the structural dynamics and potential applications of related chemical entities (Garcia & Fronczek, 1995).

Chemical Reactions and Properties

  • Intramolecular Oxygen Migration : Research on reactions such as the bromination of 3,10-epoxycyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,13-tetraene highlighted the phenomenon of intramolecular oxygen migration. This study showcases the intricate chemical behaviors and reaction pathways of similar complex compounds (Menzek & Altundas, 2006).

  • Macrocyclic Chemistry : The compound has been explored in the context of macrocyclic chemistry, as seen in the study of 2,4‐Dioxo‐1,5‐benzodiazepino‐15‐crown‐3. The research on macrocycles containing similar structures aids in understanding the potential applications in areas like host-guest chemistry and molecular recognition (Alaoui et al., 2007).

Biomedical Research

  • Neuroprotective Potential : Polycyclic compounds like NGP1‐01, derived from structures similar to the compound , have been investigated for their neuroprotective properties, particularly as voltage‐gated calcium channel blockers. This highlights the potential biomedical applications of such complex structures in treating neurodegenerative diseases (Young et al., 2016).

  • Antioxidative and Anti-inflammatory Activities : Oxygenated heterocyclic metabolites from natural sources, structurally related to the compound, have shown significant antioxidative and anti-inflammatory properties. These findings suggest potential therapeutic applications of such compounds in pharmaceuticals (Chakraborty & Raola, 2018).

  • Antihypertensive Properties : O-heterocyclic analogues similar to the compound have been identified with angiotensin converting enzyme inhibitory potential, suggesting their use in antihypertensive treatments. These compounds' biological activities highlight their potential in developing natural antihypertensive therapies (Maneesh & Chakraborty, 2018).

properties

CAS RN

1416230-65-3

Product Name

2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one

Molecular Formula

C19H12O4

Molecular Weight

304.301

InChI

InChI=1S/C19H12O4/c20-17-13-7-3-4-8-14(13)19(22)18(17,21)15-9-11-5-1-2-6-12(11)10-16(15)23-19/h1-10,21-22H

InChI Key

RVFOUDDAWFYGGJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C4(C(=O)C5=CC=CC=C5C4(O3)O)O

synonyms

4b,11b-Dihydroxy-4b,11b-dihydro-12H-indeno[1,2-b]naphtho[2,3-d]furan-12-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one
Reactant of Route 2
2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one
Reactant of Route 3
2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one
Reactant of Route 4
2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one
Reactant of Route 5
2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one
Reactant of Route 6
2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one

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